Carbidopa-Monohydrat

Übersicht

Beschreibung

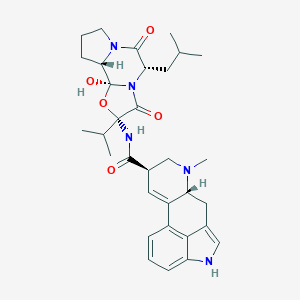

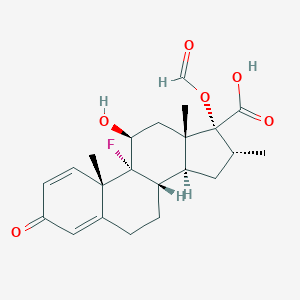

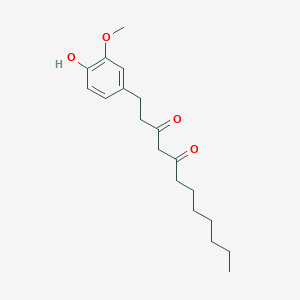

Carbidopa is the hydrate of 3-(3,4-dihydroxyphenyl)propanoic acid in which the hydrogens alpha- to the carboxyl group are substituted by hydrazinyl and methyl groups (S-configuration). Carbidopa is a dopa decarboxylase inhibitor, so prevents conversion of levodopa to dopamine. It has no antiparkinson activity by itself, but is used in the management of Parkinson's disease to reduce peripheral adverse effects of levodopa. It has a role as an EC 4.1.1.28 (aromatic-L-amino-acid decarboxylase) inhibitor, an antiparkinson drug, a dopaminergic agent and an antidyskinesia agent. It is a member of hydrazines, a hydrate, a monocarboxylic acid and a member of catechols. It contains a carbidopa (anhydrous).

Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.

Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor.

Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.

An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.

Wissenschaftliche Forschungsanwendungen

Behandlung der Parkinson-Krankheit

Carbidopa-Monohydrat wird häufig in Kombination mit Levodopa zur Behandlung der Parkinson-Krankheit eingesetzt. Es hemmt die aromatische Aminosäuredecarboxylase, wodurch die vorzeitige Umwandlung von Levodopa in Dopamin außerhalb des Gehirns verhindert wird, sodass mehr Levodopa das Gehirn erreichen und dort in Dopamin umgewandelt werden kann, wo es benötigt wird .

Verbesserung der Pharmakokinetik

Studien haben untersucht, wie sich unterschiedliche Dosen von Carbidopa auf die Pharmakokinetik von Levodopa auswirken. Erhöhte Carbidopa-Dosen können die Plasmaspiegel von Levodopa signifikant erhöhen, was die therapeutische Wirkung bei Parkinson-Patienten verbessern kann .

Immunmodulation

Carbidopa hat ein Potenzial für die Immunmodulation gezeigt. Es kann die T-Zellaktivierung in vitro und in vivo hemmen, was auf eine mögliche Rolle bei der Minderung von Autoimmunerkrankungen wie experimenteller Autoimmunenzephalitis (EAE) und kollageninduzierter Arthritis hindeutet .

Wirkmechanismus

Target of Action

Carbidopa Monohydrate, also known as Carbidopa, primarily targets the enzyme Aromatic Amino Acid Decarboxylase (DDC) . This enzyme plays a crucial role in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine .

Mode of Action

Carbidopa acts as a potent inhibitor of DDC . It prevents the peripheral conversion of levodopa to dopamine, allowing a greater proportion of administered levodopa to cross the blood-brain barrier for central nervous system effect .

Biochemical Pathways

Carbidopa affects the biochemical pathway involving the conversion of levodopa to dopamine. By inhibiting DDC, Carbidopa prevents the peripheral metabolism of levodopa, ensuring that a larger proportion of the administered levodopa reaches the brain .

Pharmacokinetics

When administered with levodopa, it increases the plasma half-life of levodopa from 50 minutes to 1½ hours . Increasing carbidopa doses significantly increased the exposure and reduced the fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone .

Result of Action

The primary molecular effect of Carbidopa’s action is the increased availability of levodopa in the brain, leading to an increase in dopamine synthesis . This can alleviate the symptoms of Parkinson’s disease, which is characterized by a deficiency in dopamine . Additionally, Carbidopa has been found to inhibit T cell activation, potentially mitigating certain autoimmune conditions .

Action Environment

The efficacy of Carbidopa can be influenced by various environmental factors. For instance, the presence of other drugs, such as entacapone, can affect the pharmacokinetics of Carbidopa and levodopa . Furthermore, the gut microbiota can metabolize levodopa, which may impact the effectiveness of Carbidopa .

Biochemische Analyse

Biochemical Properties

Carbidopa Monohydrate inhibits the enzyme DDC, which is crucial in the biosynthesis of L-tryptophan to serotonin and L-DOPA to dopamine (DA) . This inhibition is significant as it allows a greater proportion of administered levodopa, a dopamine precursor, to cross the blood-brain barrier for central nervous system effect .

Cellular Effects

Carbidopa Monohydrate, in combination with levodopa, is used for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . It increases the effectiveness of the remaining neurons and alleviates symptoms by increasing dopamine availability .

Molecular Mechanism

Carbidopa Monohydrate acts by preventing the conversion of levodopa/L-DOPA to dopamine. It only inhibits peripheral DDC conversion of levodopa/L-DOPA, allowing a greater proportion of the exogenously provided levodopa/L-DOPA to reach the brain .

Temporal Effects in Laboratory Settings

Increasing doses of Carbidopa Monohydrate significantly increase the exposure and reduce the fluctuation of immediate-release levodopa in plasma during simultaneous COMT inhibition with entacapone .

Metabolic Pathways

Carbidopa Monohydrate is involved in the metabolic pathways of L-tryptophan to serotonin and L-DOPA to dopamine (DA), inhibiting the enzyme DDC that is crucial in these biosyntheses .

Transport and Distribution

Carbidopa Monohydrate does not cross the blood-brain barrier due to its chemical properties . It can decrease peripheral DDC conversion of levodopa/L-DOPA before it crosses the blood-brain barrier .

Subcellular Localization

It is known that Carbidopa Monohydrate does not cross the blood-brain barrier and only inhibits peripheral DDC conversion of levodopa/L-DOPA .

Eigenschaften

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAOMKOIBXZKND-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904589 | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38821-49-7, 28860-95-9 | |

| Record name | Carbidopa monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbidopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbidopa monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-2-(3,4-Dihydroxybenzyl)-2-Hydrazinopropionsäure Monohydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbidopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBIDOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNX7R8C5VO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of carbidopa?

A1: Carbidopa functions as a potent, reversible, and peripherally acting aromatic L-amino acid decarboxylase (DOPA decarboxylase) inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzyme is responsible for converting levodopa into dopamine in peripheral tissues. By inhibiting this conversion outside the central nervous system (CNS), carbidopa increases the availability of levodopa for transport to the brain, where it can be converted into dopamine to exert its therapeutic effects. [, , , , , , , , , ]

Q2: How does carbidopa affect levodopa pharmacokinetics?

A2: Carbidopa significantly enhances levodopa pharmacokinetics by:

- Increasing levodopa bioavailability: Carbidopa reduces the peripheral metabolism of levodopa, allowing more of the drug to reach the brain. Studies demonstrate a 30-40% increase in levodopa AUC (area under the curve) with carbidopa co-administration. [, , ]

- Reducing levodopa dosage requirements: Co-administration of carbidopa allows for a 75-80% reduction in the required levodopa dose for optimal therapeutic benefit. []

- Stabilizing levodopa plasma levels: Carbidopa, especially when administered via continuous infusion routes (e.g., intestinal gel, subcutaneous), contributes to more stable and sustained levodopa plasma levels, potentially reducing motor fluctuations in advanced PD patients. [, , , , , ]

Q3: Does carbidopa cross the blood-brain barrier?

A3: Carbidopa does not cross the blood-brain barrier and therefore does not interfere with the conversion of levodopa to dopamine within the brain. [, , ] This selective action is crucial for its efficacy in PD treatment.

Q4: Are there any non-PD related effects of carbidopa on tryptophan metabolism?

A4: Recent research suggests carbidopa might influence tryptophan metabolism by inhibiting tryptophan-2,3-dioxygenase (TDO) and kynureninase enzymes. [, ] This area requires further investigation, particularly in the context of breast cancer and melanoma, where carbidopa's role in potentially altering the balance toward pro-proliferative metabolites needs clarification.

Q5: What is the molecular formula and weight of carbidopa?

A5: Carbidopa's molecular formula is C10H14N2O4 • H2O (monohydrate form). Its molecular weight is 244.24 g/mol (anhydrous) and 262.26 g/mol (monohydrate).

Q6: Is there spectroscopic data available for carbidopa?

A6: While the provided research articles don't delve into detailed spectroscopic data, various resources and databases offer information on carbidopa's spectroscopic properties, including IR, NMR, and mass spectrometry data.

Q7: How stable is carbidopa in different formulations?

A7: Carbidopa exhibits varying stability depending on the formulation and storage conditions. Studies highlight the development of stable oral suspensions of levodopa-carbidopa using vehicles like Ora Plus and Ora Sweet, demonstrating stability for up to 28 days at 25°C and 42 days at 4°C. []

Q8: Does carbidopa have any catalytic properties?

A8: Carbidopa is not known to possess catalytic properties. Its primary mechanism involves the inhibition of an enzyme, DOPA decarboxylase, rather than catalyzing a reaction itself.

Q9: Have computational methods been used to study carbidopa?

A9: While the provided articles don't specifically discuss computational studies on carbidopa, such methods are commonly employed in drug discovery and development. QSAR (Quantitative Structure-Activity Relationship) models, molecular docking simulations, and other computational techniques could provide insights into carbidopa's binding interactions, pharmacokinetic properties, and potential for structural modifications.

Q10: What are the challenges in formulating carbidopa?

A11: Carbidopa's stability can be influenced by factors such as pH, temperature, and excipients. Formulating stable oral suspensions for pediatric use has been addressed using specific vehicles and storage conditions. [] Research on continuous delivery systems like intestinal gels (LCIG) and subcutaneous infusions (ND0612) highlights the ongoing efforts to optimize carbidopa's delivery and bioavailability. [, , , ]

Q11: What are the SHE regulations surrounding carbidopa use?

A11: As an FDA-approved drug, carbidopa is subject to stringent safety and handling regulations during manufacturing, handling, and disposal. These regulations aim to minimize risks to human health and the environment.

Q12: Describe the ADME properties of carbidopa.

A13: Carbidopa is well-absorbed after oral administration, but it undergoes rapid and extensive first-pass metabolism. Its volume of distribution is limited, and it is primarily excreted in the urine. Its half-life is relatively short (around 1-2 hours). Co-administration with levodopa alters levodopa's PK profile significantly, leading to increased plasma levels and a longer duration of action. [, , , , , , ]

Q13: How do different routes of administration affect carbidopa's PD?

A14: Continuous subcutaneous or intestinal delivery of carbidopa, compared to traditional oral administration, provides more stable levodopa plasma levels, minimizing fluctuations associated with motor complications in advanced PD. [, , , ]

Q14: What preclinical models have been used to study carbidopa?

A15: Studies using various animal models, including pigs, mice, and rats, have been crucial in understanding carbidopa's impact on levodopa pharmacokinetics. [, , ] These models provided valuable insights into the drug's peripheral actions, allowing researchers to optimize dosage regimens for clinical trials.

Q15: Is there evidence of carbidopa efficacy from clinical trials?

A16: Numerous clinical trials have demonstrated the efficacy of carbidopa in combination with levodopa for treating PD symptoms. These trials highlighted carbidopa's ability to enhance levodopa's therapeutic effects, reduce dosage requirements, and improve patient outcomes, particularly in managing motor fluctuations associated with advanced PD. [, , , , , , , ]

Q16: What analytical techniques are commonly used to quantify carbidopa?

A18: Researchers utilize various analytical methods, predominantly high-performance liquid chromatography (HPLC) coupled with various detection techniques, to quantify carbidopa levels in biological samples. These methods are essential for pharmacokinetic studies, formulation development, and quality control of drug products. [, , , , ]

Q17: How has carbidopa contributed to the evolution of PD treatment?

A19: The introduction of carbidopa as an adjunct therapy to levodopa marked a significant milestone in PD treatment. [] By mitigating the peripheral side effects of levodopa and enhancing its effectiveness, carbidopa revolutionized PD management, allowing for lower levodopa doses and improving patient outcomes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

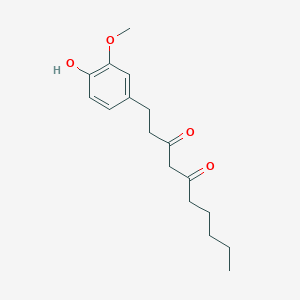

![(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B193512.png)

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)